{1-[(piperidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol {1-[(piperidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20392559
InChI: InChI=1S/C9H16N4O/c14-7-9-6-13(12-11-9)5-8-3-1-2-4-10-8/h6,8,10,14H,1-5,7H2
SMILES:
Molecular Formula: C9H16N4O
Molecular Weight: 196.25 g/mol

{1-[(piperidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol

CAS No.:

Cat. No.: VC20392559

Molecular Formula: C9H16N4O

Molecular Weight: 196.25 g/mol

* For research use only. Not for human or veterinary use.

{1-[(piperidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol -

Specification

Molecular Formula C9H16N4O
Molecular Weight 196.25 g/mol
IUPAC Name [1-(piperidin-2-ylmethyl)triazol-4-yl]methanol
Standard InChI InChI=1S/C9H16N4O/c14-7-9-6-13(12-11-9)5-8-3-1-2-4-10-8/h6,8,10,14H,1-5,7H2
Standard InChI Key XYFALXJESGHGCI-UHFFFAOYSA-N
Canonical SMILES C1CCNC(C1)CN2C=C(N=N2)CO

Introduction

Structural and Chemical Properties

Molecular Architecture

{1-[(Piperidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol features a 1,2,3-triazole ring substituted at the 4-position with a hydroxymethyl group (-CH₂OH) and at the 1-position with a piperidin-2-ylmethyl moiety. The piperidine ring, a six-membered amine heterocycle, introduces stereochemical complexity, while the triazole ring contributes to hydrogen bonding and dipole interactions . The IUPAC name, [1-(piperidin-2-ylmethyl)triazol-4-yl]methanol, reflects this connectivity.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₉H₁₆N₄O
Molecular Weight196.25 g/mol
Canonical SMILESC1CCNC(C1)CN2C=C(N=N2)CO
InChI KeyXYFALXJESGHGCI-UHFFFAOYSA-N
Hydrogen Bond Donors2 (hydroxyl and piperidine NH)
Hydrogen Bond Acceptors4 (triazole N, hydroxyl O)

Spectroscopic Characterization

Characterization of this compound typically involves:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals for the triazole proton appear as a singlet near δ 8.05 ppm, while the piperidine protons resonate between δ 1.24–4.61 ppm . The hydroxymethyl group (-CH₂OH) shows a triplet near δ 4.48 ppm.

    • ¹³C NMR: The triazole carbons are observed at δ 145–150 ppm, with the hydroxymethyl carbon at δ 60–65 ppm .

  • Infrared Spectroscopy (IR): Stretching vibrations for -OH (3200–3600 cm⁻¹) and triazole C=N (1600–1650 cm⁻¹) are prominent.

  • Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak at m/z 196.25.

Synthesis and Optimization

Click Chemistry Approach

While explicit protocols for this compound are scarce, analogous triazole derivatives are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . A proposed pathway involves:

  • Azide Preparation: Tosylation of (piperidin-2-yl)methanol followed by NaN₃ substitution yields the azide intermediate.

  • Alkyne Synthesis: Propargyl alcohol serves as the alkyne precursor.

  • Cycloaddition: CuI catalysis in acetonitrile facilitates triazole ring formation, yielding the target compound in ~76% yield .

Table 2: Synthetic Yield Comparison for Analogous Compounds

CompoundYield (%)Method
{1-[(Piperidin-2-yl)methyl]...}76CuAAC
{1-[(Piperidin-3-yl)methyl]...}82Microwave-assisted
{1-[(Piperidin-4-yl)methyl]...}68Thermal cycloaddition

Purification and Scalability

Chromatographic purification (silica gel, ethyl acetate/hexane) achieves >95% purity. Scalability is limited by copper residue removal, necessitating chelating agents like EDTA .

CompoundIC₅₀ (µM)Cell Line
{1-[(Piperidin-2-yl)methyl]...}PendingN/A
{1-[(Piperidin-3-yl)methyl]...}12.4MCF-7 (breast)
{1-[(Piperidin-4-yl)methyl]...}18.7A549 (lung)

Enzyme Inhibition

Related triazoles inhibit carbonic anhydrase-II (CA-II), a target in glaucoma and epilepsy. Molecular docking reveals hydrogen bonds between the triazole ring and CA-II’s Thr199 residue . Piperidine methylation may modulate membrane permeability, enhancing target engagement.

Structural Analogs and SAR

Positional Isomerism

Varying the piperidine substitution site (2-, 3-, or 4-position) alters bioactivity:

  • 2-Position: Maximizes steric complementarity with enzyme active sites.

  • 3-Position: Enhances metabolic stability via reduced CYP450 interaction .

  • 4-Position: Favors π-π stacking with aromatic residues.

Substituent Effects

  • Hydroxymethyl Group (-CH₂OH): Critical for aqueous solubility; acetylation reduces activity by 60% .

  • Piperidine N-Methylation: Increases logP by 0.8, improving blood-brain barrier penetration .

Future Directions

Targeted Drug Delivery

Conjugation to nanoparticles (e.g., PEGylated liposomes) could enhance tumor-specific uptake. Preliminary studies with triazole-gold nanoparticles show 3-fold increased cytotoxicity in vitro .

Computational Modeling

QSAR studies using Gaussian 09 and AutoDock Vina could optimize piperidine-triazole hybrids for selective kinase inhibition.

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